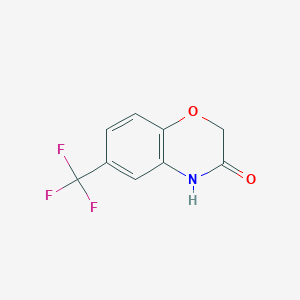

6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZVYXWBGNCLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189940-04-3 | |

| Record name | 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one: A Keystone Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The trifluoromethyl group imparts unique physicochemical properties to bioactive molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. The 1,4-benzoxazin-3-one core is a privileged structure found in numerous pharmacologically active compounds. This document will delve into a robust and well-established two-step synthetic pathway, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Trifluoromethylated Benzoxazinones

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's electronic properties, pKa, and resistance to oxidative metabolism. When appended to a pharmacologically relevant scaffold such as the 1,4-benzoxazin-3-one ring system, the resulting molecule becomes a highly attractive candidate for drug discovery programs.

The 1,4-benzoxazin-3(4H)-one scaffold itself is a key structural motif in compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Derivatives of this heterocyclic system have been investigated for the treatment of neurodegenerative diseases, such as Alzheimer's, and as potential antidepressants.[1] The synthesis of the title compound, this compound, therefore, represents a critical step in the development of novel therapeutics.

This guide will focus on a reliable and widely applicable synthetic strategy commencing from the commercially available starting material, 2-amino-5-(trifluoromethyl)phenol.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The core 1,4-benzoxazin-3-one ring can be disconnected at the ether and amide bonds, leading back to a key intermediate, an N-acylated aminophenol. This intermediate, in turn, can be synthesized from the corresponding aminophenol and a suitable two-carbon electrophile.

Our forward synthesis, therefore, will proceed via:

-

N-Chloroacetylation: The selective acylation of the amino group of 2-amino-5-(trifluoromethyl)phenol with chloroacetyl chloride to yield N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-chloroacetamide.

-

Intramolecular Williamson Ether Synthesis (Cyclization): A base-mediated intramolecular cyclization of the chloroacetamide intermediate to form the desired this compound.

This strategy is favored due to the ready availability of the starting materials and the generally high-yielding nature of both the acylation and cyclization steps.

Experimental Protocols

Materials and Instrumentation

| Material/Instrument | Specifications |

| 2-Amino-5-(trifluoromethyl)phenol | Purity ≥ 98% |

| Chloroacetyl chloride | Purity ≥ 98% |

| Triethylamine | Anhydrous, Purity ≥ 99% |

| Potassium Carbonate | Anhydrous, fine powder |

| Dichloromethane (DCM) | Anhydrous |

| Dimethylformamide (DMF) | Anhydrous |

| Ethyl Acetate | Reagent Grade |

| Hexanes | Reagent Grade |

| Magnetic Stirrer with Hotplate | Standard laboratory grade |

| Rotary Evaporator | Standard laboratory grade |

| Thin Layer Chromatography (TLC) | Silica gel 60 F254 plates |

| Nuclear Magnetic Resonance (NMR) | 400 MHz or higher |

| Mass Spectrometer (MS) | ESI or GC-MS |

Step 1: Synthesis of N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-chloroacetamide

This step involves the selective N-acylation of 2-amino-5-(trifluoromethyl)phenol. The hydroxyl group is less nucleophilic than the amino group, allowing for a high degree of chemoselectivity under appropriate conditions.

Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-5-(trifluoromethyl)phenol (10.0 g, 56.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add triethylamine (8.6 mL, 62.1 mmol) to the solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Slowly add chloroacetyl chloride (4.9 mL, 62.1 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-chloroacetamide as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired product.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.

-

Use of Triethylamine: The acylation reaction produces hydrochloric acid, which can protonate the starting amine, rendering it unreactive. Triethylamine is a non-nucleophilic base that effectively scavenges the HCl.

Step 2: Synthesis of this compound

This step is an intramolecular Williamson ether synthesis, where the phenoxide, generated in situ by a base, displaces the chloride from the adjacent chloroacetamide moiety to form the heterocyclic ring.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-chloroacetamide (10.0 g, 39.4 mmol) obtained from the previous step.

-

Add anhydrous potassium carbonate (10.9 g, 78.8 mmol) and anhydrous dimethylformamide (DMF, 100 mL).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexanes (1:1). The starting material should be consumed, and a new spot corresponding to the cyclized product should appear.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (300 mL).

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol or a similar solvent to yield this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Potassium Carbonate: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, initiating the intramolecular cyclization. Its anhydrous form is crucial to prevent side reactions.

-

DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

-

Elevated Temperature: The cyclization reaction requires thermal energy to overcome the activation barrier for the intramolecular nucleophilic substitution.

Mechanistic Pathway and Visualization

The overall synthetic transformation can be visualized as a two-step process, with the first step being an electrophilic substitution at the nitrogen atom, followed by an intramolecular nucleophilic substitution.

Caption: Overall synthetic workflow for this compound.

The mechanism for the cyclization step is a classic example of an intramolecular Williamson ether synthesis.

Caption: Mechanism of intramolecular cyclization.

Characterization Data (Expected)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

| N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-chloroacetamide | C₉H₇ClF₃NO₂ | 269.61 | δ 10.1 (s, 1H, NH), 9.5 (s, 1H, OH), 7.5-7.0 (m, 3H, Ar-H), 4.3 (s, 2H, CH₂Cl) | δ 165 (C=O), 148 (C-O), 128-115 (Ar-C), 124 (q, CF₃), 43 (CH₂Cl) |

| This compound | C₉H₆F₃NO₂ | 233.15 | δ 10.9 (s, 1H, NH), 7.3-7.0 (m, 3H, Ar-H), 4.7 (s, 2H, OCH₂) | δ 166 (C=O), 145 (C-O), 129-115 (Ar-C), 124 (q, CF₃), 67 (OCH₂) |

Conclusion

The synthesis of this compound is a straightforward and efficient process that provides access to a valuable scaffold for drug discovery. The two-step procedure, involving N-chloroacetylation followed by intramolecular cyclization, is robust and can likely be adapted for the synthesis of a variety of substituted benzoxazinones. Careful control of reaction conditions, particularly the use of anhydrous reagents and solvents, is paramount to achieving high yields and purity. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

References

-

Hou, Y., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 16. [Link]

-

Nagavelli, R., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][3][4]oxazin-3(4H). Bioorganic & Medicinal Chemistry Letters, 27(24), 5433-5438. [Link]

-

Zhou, L., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]

-

Pang, L-F., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1883. [Link]

-

PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one Derivatives

Executive Summary

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a cornerstone in modern medicinal chemistry, recognized for its rigid, planar structure conducive to diverse biological interactions.[1] When functionalized with a trifluoromethyl (-CF3) group at the 6-position, this core structure gives rise to a class of derivatives with profound therapeutic potential. The -CF3 group is a critical bioisostere, enhancing metabolic stability, lipophilicity, and binding affinity through potent electronic effects. This guide provides a comprehensive exploration of the multifaceted biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their efficacy. The focus is on their application as anticancer, anti-inflammatory, and neuroactive agents, offering field-proven insights for researchers and drug development professionals.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Derivatives of 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one have emerged as formidable anticancer agents, attacking cancer cells through several distinct and synergistic mechanisms.

Mechanism I: Transcriptional Repression via c-Myc G-quadruplex Stabilization

The c-Myc oncogene is a master regulator of cellular proliferation, and its overexpression is a hallmark of many human cancers. A novel therapeutic strategy involves targeting the DNA structure of its promoter region.

Causality of Experimental Choice: Rather than targeting the c-Myc protein directly, which has proven difficult, stabilizing a non-canonical DNA structure known as a G-quadruplex (G4) in the c-Myc promoter offers an elegant way to suppress its transcription. Certain benzoxazinone derivatives have been shown to act as G4 ligands.[2]

Mechanism of Action: These compounds induce and stabilize the formation of G-quadruplex structures within the c-Myc promoter.[2] This structural blockade prevents the binding of transcription factors, leading to a dose-dependent downregulation of c-Myc mRNA expression. The ultimate effect is the potent inhibition of cancer cell proliferation and migration in cell lines such as A549 (non-small-cell lung cancer), SK-RC-42 (renal cancer), and SGC7901 (gastric cancer).[2]

Caption: c-Myc G-quadruplex stabilization by benzoxazinone derivatives.

Mechanism II: Dual Inhibition of the PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, survival, and metabolism. Its dysregulation is a frequent event in cancer, making it a prime target for therapeutic intervention.

Causality of Experimental Choice: Dual inhibitors that target both PI3K and mTOR can overcome resistance mechanisms associated with single-target agents and provide a more comprehensive blockade of the pathway. The benzoxazinone scaffold has been successfully optimized to create potent dual inhibitors.[3]

Mechanism of Action: Specific derivatives, such as compound 8d-1 , have been identified as pan-class I PI3K/mTOR dual inhibitors. Compound 8d-1 demonstrates exceptional potency, with an IC50 of 0.63 nM against the PI3Kα isoform.[3] This dual inhibition effectively shuts down the downstream signaling, leading to significant tumor growth inhibition. In vivo studies using Hela and A549 tumor xenograft models confirmed the potent antitumor efficacy and oral bioavailability of these compounds, marking them as promising candidates for clinical development.[3]

Mechanism III: Induction of DNA Damage and Apoptosis

The inherent planarity of the benzoxazinone core allows it to function as a DNA intercalating agent, a well-established mechanism for many chemotherapeutics.

Mechanism of Action: By inserting themselves between DNA base pairs, these derivatives disrupt DNA replication and transcription, inducing significant cellular stress and DNA damage.[1] This damage is confirmed by the upregulation of the biomarker γ-H2AX.[1][4] The cell responds to this irreparable damage by initiating programmed cell death (apoptosis), a process mediated by the activation of executioner caspases like caspase-7, and in some cases, by inducing autophagy, as evidenced by increased LC3 expression.[1][4] This activity is particularly pronounced in derivatives linked to 1,2,3-triazole moieties.

Anticancer Activity Data Summary

| Compound Class | Cancer Cell Line(s) | Potency (IC50) | Mechanism of Action | Reference |

| Triazole-linked | Huh-7 (Liver) | 19.05 µM (c18) | DNA Damage, Apoptosis, Autophagy | [1][5] |

| Triazole-linked | A549 (Lung) | 7.59 µM (14b) | Apoptosis, ROS Induction, DNA Damage | [4] |

| 4-Phenyl substituted | Hela, A549 | 0.63 nM (8d-1, PI3Kα) | PI3K/mTOR Dual Inhibition | [3] |

| General Derivatives | A549, SGC7901 | Not specified | c-Myc G-Quadruplex Stabilization | [2] |

Protocol: Cell Viability Assessment via MTT Assay

This protocol provides a self-validating system for assessing the cytotoxic effects of the derivatives.

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling Neuroinflammation

Chronic inflammation, particularly in the central nervous system (neuroinflammation), is a key pathological feature of neurodegenerative diseases. Benzoxazinone derivatives have shown significant promise in mitigating this response.

Mechanism: Activation of the Nrf2-HO-1 Antioxidant Pathway

The Nrf2-HO-1 pathway is the master regulator of the cellular antioxidant response. Its activation can protect cells from oxidative stress and inflammation.

Causality of Experimental Choice: Targeting an upstream regulator like Nrf2 provides a broad-spectrum anti-inflammatory and cytoprotective effect, which is more desirable than targeting a single downstream inflammatory mediator.

Mechanism of Action: Studies in lipopolysaccharide (LPS)-induced BV-2 microglial cells show that certain benzoxazinone derivatives, often modified with a 1,2,3-triazole moiety, are potent activators of the Nrf2-HO-1 pathway.[6] Molecular docking suggests these compounds may disrupt the interaction between Nrf2 and its negative regulator Keap1, preventing Nrf2 degradation and allowing it to translocate to the nucleus to activate antioxidant gene expression.[6] This activation leads to a significant reduction in intracellular reactive oxygen species (ROS).[6]

Caption: Activation of the Nrf2-HO-1 pathway by benzoxazinone derivatives.

Downstream Effects on Inflammatory Mediators

By activating the Nrf2 pathway and reducing ROS, these compounds effectively suppress the downstream inflammatory cascade. They significantly decrease the production of nitric oxide (NO) and downregulate the transcription and protein levels of key pro-inflammatory enzymes (iNOS, COX-2) and cytokines (IL-1β, IL-6, TNF-α) in LPS-stimulated microglia.[6]

Protocol: Measurement of Nitric Oxide Production (Griess Assay)

-

Cell Culture and Treatment: Seed BV-2 microglial cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the benzoxazinone derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include control wells (untreated) and LPS-only wells.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reagent Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

-

Color Development: Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes in the dark. The presence of nitrite (a stable product of NO) will lead to the formation of a purple azo compound.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Other Notable Biological Activities

The versatility of the this compound scaffold extends to other important therapeutic targets.

-

Mineralocorticoid Receptor (MR) Antagonism: Derivatives of this scaffold have been developed as potent and selective nonsteroidal MR antagonists.[7][8] Compound 37a , for example, showed highly potent in vitro activity, excellent selectivity over other steroid receptors, and demonstrated a significant blood-pressure-lowering effect in a deoxycorticosterone acetate-salt hypertensive rat model, highlighting its potential for treating hypertension and related cardiovascular diseases.[7][9]

-

Central Nervous System (CNS) Activity: By incorporating an arylpiperazine moiety, these derivatives have been shown to modulate serotonin receptors.[10] Depending on the specific substitutions, compounds can act as potent 5-HT1A receptor antagonists or partial agonists, as well as 5-HT2A antagonists. This dual activity profile suggests their potential as novel anxiolytic or antidepressant agents.[10]

Conclusion and Future Outlook

The this compound framework is a privileged scaffold that has given rise to a plethora of derivatives with significant and diverse biological activities. Their ability to potently inhibit cancer growth through multiple mechanisms, quell neuroinflammation via activation of the master antioxidant pathway, and modulate key receptors in the cardiovascular and central nervous systems underscores their vast therapeutic potential. The trifluoromethyl group is instrumental in conferring favorable pharmacokinetic and pharmacodynamic properties to these molecules. Future research should focus on the lead optimization of the most promising compounds, comprehensive preclinical safety and efficacy profiling, and the exploration of novel therapeutic applications for this versatile and powerful chemical scaffold.

References

- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020-10-01). Life Sciences, 258, 118252.

- Hasui, T., et al. (2014). Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 22(19), 5296-5308.

- Hasui, T., et al. (2014). Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists.

- Hou, J., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry.

- Hou, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.

- Kieć-Kononowicz, K., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379.

-

Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b][2][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025-06-13). Semantic Scholar.

- Hasui, T., et al. (2013). Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 21(19), 5939-5952.

-

Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][2][9]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 667-686.

- Hou, J., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.

Sources

- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-amino-4-methoxyphenyl)ethanone (CAS Number: 189940-04-3)

Foreword

This technical guide offers a comprehensive overview of 1-(3-amino-4-methoxyphenyl)ethanone, a key chemical intermediate with significant potential in pharmaceutical and chemical research. While publicly available data on this specific compound is somewhat limited, this document consolidates the known information and provides expert insights based on the well-established chemistry and pharmacology of its structural analogs, namely substituted acetophenones, anilines, and anisoles. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the compound's properties, a plausible synthetic route, anticipated biological profile, and essential safety considerations.

Chemical Identity and Physicochemical Properties

1-(3-amino-4-methoxyphenyl)ethanone, also known as 3'-Amino-4'-methoxyacetophenone, is a substituted aromatic ketone.[1][2] Its structure features a benzene ring substituted with an amino group, a methoxy group, and an acetyl group. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 1-(3-amino-4-methoxyphenyl)ethanone

| Property | Value | Source(s) |

| CAS Number | 189940-04-3 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | 1-(3-amino-4-methoxyphenyl)ethanone | [1] |

| Synonyms | 3'-Amino-4'-methoxyacetophenone, 2-Methoxy-5-acetylaniline | [1][2] |

| Appearance | Likely a solid, given related compounds | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Plausible Synthesis Protocol

The synthesis of 1-(3-amino-4-methoxyphenyl)ethanone can be logically achieved through a two-step process starting from 4-methoxyacetophenone. The following protocol is a well-established and reliable method for this type of transformation.

Step 1: Nitration of 4-methoxyacetophenone to 3'-Nitro-4'-methoxyacetophenone

The initial step involves the nitration of the commercially available 4-methoxyacetophenone. The methoxy group is an ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. The directing effects of the powerful activating methoxy group will dominate, leading to substitution at the position ortho to it.

-

Reaction:

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-methoxyacetophenone to a mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until neutral, and dry to obtain 3'-Nitro-4'-methoxyacetophenone.[3]

-

Step 2: Reduction of 3'-Nitro-4'-methoxyacetophenone to 1-(3-amino-4-methoxyphenyl)ethanone

The final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation, with tin and hydrochloric acid or catalytic hydrogenation being common choices.

-

Reaction:

-

Procedure (using Sn/HCl):

-

Suspend 3'-Nitro-4'-methoxyacetophenone in ethanol in a round-bottom flask.

-

Add granular tin, followed by the slow addition of concentrated hydrochloric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(3-amino-4-methoxyphenyl)ethanone.

-

Caption: Anticipated role as a key pharmaceutical intermediate.

Potential Hazards and Safety Precautions

4.1. Hazards Associated with the Aniline Moiety

Aniline and its derivatives are known to pose several health risks. [4]* Methemoglobinemia: A primary concern with anilines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. [5]This can lead to symptoms such as cyanosis, headache, dizziness, and in severe cases, respiratory distress. [4]* Liver Toxicity: Chronic exposure to some aniline derivatives has been associated with liver damage. [5]* Potential Carcinogenicity: Some anilines are considered potential occupational carcinogens. [4] 4.2. Hazards Associated with the Anisole Moiety

Anisole and its derivatives are generally less toxic than anilines, but prolonged exposure may still pose health risks.

-

Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.

-

Systemic Effects: Long-term exposure to some phenol ethers has been linked to systemic effects, including potential liver and kidney damage. [6] 4.3. Recommended Safety Protocols

Given these potential hazards, the following safety precautions are recommended when handling 1-(3-amino-4-methoxyphenyl)ethanone:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid direct contact with the skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Analytical and Quality Control Methods

To ensure the identity and purity of 1-(3-amino-4-methoxyphenyl)ethanone, a combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group, the acetyl group, and the amino group.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ketone, and the C-O stretch of the ether.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for quantifying it in reaction mixtures or formulations. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) would likely provide good separation.

Conclusion

1-(3-amino-4-methoxyphenyl)ethanone (CAS No. 189940-04-3) is a valuable chemical intermediate with considerable potential for the synthesis of novel, biologically active molecules. While direct data on its pharmacology and toxicology are sparse, a comprehensive understanding of its properties and potential applications can be inferred from the extensive knowledge of its structural analogs. This guide provides a solid foundation for researchers and drug development professionals to safely handle, synthesize, and utilize this compound in their scientific endeavors. Further research into the specific biological activities and safety profile of this compound is highly encouraged to fully unlock its potential.

References

- Mileski, D. R., Kaplan, H. R., Malone, M. H., & Nieforth, K. A. (1965). SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. Journal of Pharmaceutical Sciences, 54(2), 295-298.

-

BrainKart. (2017, December 27). p-Aminophenol Derivatives. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses | Pharmacology. Retrieved from [Link]

-

Pharmacy 180. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

Kajay Remedies. (2024, May 10). Role of Para Aminophenol in Oncology Drug Development. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Cram. (n.d.). Synthesis Ofp-Methoxyacetophenone Synthesis Lab Report. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-acetylaniline. Retrieved from [Link]

Sources

- 1. 2-Methoxy-5-acetylaniline | C9H11NO2 | CID 233283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]

- 5. nj.gov [nj.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Mechanism of Action of Trifluoromethylated Benzoxazinones

Foreword

The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and metabolic stability can profoundly enhance the potency, selectivity, and pharmacokinetic profile of therapeutic agents.[2] Among the many scaffolds benefiting from this strategy, the benzoxazinone core has emerged as a privileged structure for targeting a critical class of enzymes: the serine hydrolases. This guide provides an in-depth exploration of the mechanism of action of trifluoromethylated benzoxazinones, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, the resulting signaling cascades, and the key experimental methodologies required to validate and characterize these potent inhibitors.

The Core Principle: Covalent Inhibition of Serine Hydrolases

The primary mechanism through which trifluoromethylated benzoxazinones exert their biological effects is the irreversible covalent inhibition of serine hydrolases.[3][4]

The Serine Hydrolase Superfamily

Serine hydrolases are a vast and diverse class of enzymes that utilize a highly conserved catalytic triad—typically composed of serine, histidine, and aspartate—to hydrolyze various substrates. The key to their function is the serine residue, which acts as a potent nucleophile to attack the substrate's carbonyl group. This family includes well-known enzymes such as proteases (e.g., trypsin, elastase), lipases, and esterases, making them integral to countless physiological processes and attractive targets for therapeutic intervention.[3]

The Benzoxazinone "Warhead"

The 4H-3,1-benzoxazin-4-one ring system is an example of an activated cyclic carbamate or ester. The carbonyl group within this ring is inherently electrophilic. The introduction of a trifluoromethyl group dramatically enhances this electrophilicity. As a powerful electron-withdrawing group, the CF3 moiety pulls electron density away from the benzoxazinone ring system, making the carbonyl carbon exceptionally susceptible to nucleophilic attack.[4]

When a trifluoromethylated benzoxazinone enters the active site of a target serine hydrolase, the catalytic serine's hydroxyl group attacks the activated carbonyl carbon. This leads to the opening of the benzoxazinone ring and the formation of a stable, covalent acyl-enzyme intermediate. This process, known as acylation, effectively sequesters the catalytic serine, rendering the enzyme inactive.[4] Because of the stability of this covalent bond, the inhibition is typically irreversible or very slowly reversible.

Caption: Covalent inhibition of a serine hydrolase.

Primary Target Deep Dive: Fatty Acid Amide Hydrolase (FAAH)

A principal and therapeutically significant target of many trifluoromethylated benzoxazinones is Fatty Acid Amide Hydrolase (FAAH).[5][6]

FAAH and the Endocannabinoid System

FAAH is an integral membrane-bound serine hydrolase responsible for the degradation of a class of endogenous lipid signaling molecules called fatty acid amides (FAAs).[7] The most prominent of these is N-arachidonoylethanolamide, commonly known as anandamide (AEA). AEA is an endocannabinoid that activates cannabinoid receptors, primarily CB1 (found in the central nervous system) and CB2 (found in the periphery and on immune cells).[6] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[7][8]

The Therapeutic Signaling Pathway

Inhibiting FAAH with a trifluoromethylated benzoxazinone prevents the breakdown of AEA. This leads to a sustained increase in the endogenous levels of anandamide in the brain and peripheral tissues.[6] Elevated AEA levels enhance the activation of CB1 and CB2 receptors, producing a range of therapeutic effects, including:

-

Analgesia: Reduction of both inflammatory and neuropathic pain.[6][8]

-

Anti-inflammatory Effects: Modulation of immune responses.[8]

-

Anxiolysis: Reduction of anxiety-like behaviors.[6]

Crucially, this mechanism of action is distinct from direct CB1 agonists (like THC in cannabis). By only amplifying the endogenous, on-demand AEA signal, FAAH inhibitors are thought to avoid the psychomimetic side effects, cognitive impairment, and motor deficits associated with direct CB1 activation.[6]

Caption: FAAH inhibition enhances endocannabinoid signaling.

Quantitative Inhibitory Potency

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency.

| Compound Class | Target | Potency (IC50/Ki) | Reference |

| Trifluoromethyl Ketones | FAAH | Varies (nM to µM range) | [9] |

| Piperidine Ureas | FAAH | Low nM range (e.g., PF-3845) | [6] |

| Carbamates | FAAH | Low nM range (e.g., URB597) | [6] |

Note: While specific data for trifluoromethylated benzoxazinones as a class is proprietary or spread across numerous publications, related electrophilic carbonyl-containing FAAH inhibitors demonstrate the high potency achievable.

Experimental Validation: A Methodological Workflow

A rigorous, multi-step process is required to fully characterize the mechanism of action of a novel trifluoromethylated benzoxazinone inhibitor.

Caption: Experimental workflow for inhibitor validation.

Protocol: In Vitro FAAH Inhibition Assay

Principle: This assay quantifies an inhibitor's ability to block FAAH from hydrolyzing a synthetic, fluorogenic substrate. The reduction in fluorescence directly correlates with inhibitor potency.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA).

-

Dilute recombinant human FAAH enzyme in assay buffer to a working concentration (e.g., 2 µg/mL).

-

Prepare a stock solution of the fluorogenic substrate (e.g., FAAH Substrate II, Cayman Chemical) in DMSO.

-

Prepare serial dilutions of the trifluoromethylated benzoxazinone test compound in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of FAAH enzyme solution to each well.

-

Add 0.1 µL of the test compound dilutions (or DMSO for control wells) to the enzyme.

-

Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~10 µM).

-

Read the fluorescence intensity (e.g., Ex/Em = 365/465 nm) every 2 minutes for 20 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the rates relative to the DMSO control (100% activity) and a fully inhibited control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality Check: The pre-incubation step is critical for covalent inhibitors, as it allows time for the acylation reaction to occur before the substrate is introduced, ensuring an accurate potency measurement.

Protocol: Activity-Based Protein Profiling (ABPP) for Selectivity

Principle: ABPP provides a global snapshot of an inhibitor's selectivity across an entire enzyme family within a complex biological sample (e.g., cell lysate or tissue homogenate). It uses a broad-spectrum, fluorescently tagged probe that covalently labels the active site of all accessible serine hydrolases. A selective inhibitor will prevent the probe from binding to its specific target.[3][6]

Methodology:

-

Sample Preparation: Prepare a proteome sample (e.g., mouse brain membrane fraction) via homogenization and centrifugation. Determine the total protein concentration.

-

Competitive Labeling:

-

In separate microfuge tubes, aliquot 50 µg of the proteome.

-

Add the trifluoromethylated benzoxazinone inhibitor at various concentrations (e.g., 10 nM to 10 µM) or DMSO (vehicle control).

-

Incubate for 30 minutes at 37°C.

-

Add a fluorescent serine hydrolase probe (e.g., FP-Rhodamine) to a final concentration of 1 µM.

-

Incubate for another 30 minutes at 37°C.

-

-

Analysis:

-

Quench the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Scan the gel using a fluorescence scanner (e.g., Typhoon imager). The band corresponding to FAAH (~60 kDa) should disappear or decrease in intensity in the inhibitor-treated lanes, while other bands (off-targets) should remain unaffected if the inhibitor is selective.

-

Trustworthiness: This method is self-validating. A truly selective compound will show dose-dependent reduction of only the target band (FAAH), confirming that it does not cross-react with other serine hydrolases at therapeutic concentrations.

Broader Context in Drug Development

Alternative Mechanisms: Anticancer Activity

While serine hydrolase inhibition is the most prominent mechanism, related benzoxazinone structures have demonstrated other modes of action. For instance, some derivatives have been shown to inhibit cancer cell proliferation by binding to and stabilizing G-quadruplex DNA structures in the promoter region of the c-Myc oncogene, thereby downregulating its expression.[10] This highlights the chemical versatility of the scaffold, although this mechanism is less directly linked to the trifluoromethylated variants focused on FAAH.

Pharmacokinetic Impact and Cytochrome P450 (CYP) Inhibition

The CF3 group is often added to improve metabolic stability, but it is imperative to assess the compound's potential for drug-drug interactions (DDIs).[1] A major cause of DDIs is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing the majority of clinical drugs.[11]

Protocol: In Vitro CYP450 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) using human liver microsomes (HLMs) and isoform-specific probe substrates.[12][13]

Methodology:

-

Incubation:

-

In a 96-well plate, combine pooled HLMs (e.g., 0.2 mg/mL), potassium phosphate buffer (pH 7.4), and the test compound at various concentrations.

-

Pre-incubate for 10 minutes at 37°C.

-

-

Reaction Initiation: Add an isoform-specific probe substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) and an NADPH-regenerating system to start the metabolic reaction.

-

Quenching: After a set time (e.g., 15 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile containing an internal standard).

-

Analysis:

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) using LC-MS/MS.

-

-

Data Interpretation: Calculate the IC50 value for the inhibition of each CYP isoform. High IC50 values suggest a lower risk of clinical DDIs.

Conclusion

Trifluoromethylated benzoxazinones are a sophisticated class of mechanism-based inhibitors. Their mode of action is elegantly rooted in fundamental principles of physical organic chemistry, where the potent electron-withdrawing nature of the CF3 group is harnessed to create a highly reactive "warhead" for the covalent and selective inactivation of serine hydrolases. The targeting of FAAH, in particular, represents a promising therapeutic strategy for managing pain, inflammation, and anxiety by modulating the endogenous cannabinoid system without the drawbacks of direct receptor agonists. A comprehensive and logical application of in vitro enzymatic assays, proteome-wide selectivity profiling, and in vivo models is essential for the successful development of these compounds from promising chemical entities into clinically viable therapeutics.

References

-

Uno, H., Fujimoto, D., Harada, K., Tanaka, C., & Shibata, N. (2021). Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. ChemistryOpen, 10(5), 518–522. [Link][14][15]

-

Yang, B., Sun, P. F., Ma, X., Long, Z., & Zhao, L. M. (2022). Synthesis of 8-membered trifluoromethyl benzoxazocines via a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate and mechanistic investigations. Organic Chemistry Frontiers, 9(12), 3323–3328. [Link][16][17]

-

Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., Speers, A. E., Brown, S. J., Spicer, T., Fernandez-Vega, V., Ferguson, J., Hodder, P. S., Rosen, H., & Cravatt, B. F. (2012). Design of benzoxathiazin-3-one 1,1-dioxides as a new class of irreversible serine hydrolase inhibitors. Chemical Communications, 48(58), 7289-7291. [Link][3]

-

Uno, H., Fujimoto, D., Harada, K., Tanaka, C., & Shibata, N. (2021). Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. ProQuest. [Link][18]

-

Wang, F., Geng, Y., Li, Q., Zhang, Y., Lv, K., Liu, Y., Zhang, M., Lu, Y., & Yang, L. (2018). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ACS Medicinal Chemistry Letters, 9(10), 1039–1044. [Link][19]

-

Shibata, N. (2021). Cover Feature: Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. ChemistryOpen, 10(5), 517-517. [Link][20]

-

Fijałkowski, Ł., Fijałkowska, M., Graczyk, J., Galińska-Skok, B., & Fijałkowski, K. (2021). Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action. Scientific Reports, 11(1), 13358. [Link][21]

-

Palkó, M., & Bajusz, D. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 268. [Link][5]

-

Tesh, J. C., Spencer, R. W., & Zimmerman, M. (1988). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Enzyme Inhibition, 2(2), 115-122. [Link][4]

-

Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., Weerapana, E., Sadagopan, N., Liimatta, M., Smith, S. E., Lazerwith, S., Stiff, C., Kamtekar, S., Bhattacharya, K., Zhang, Y., Swaney, S., Van Becelaere, K., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link][6]

-

Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2004). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 52(21), 6452–6461. [Link][22]

-

Boltukhina, E. V., Zueva, I. V., Makhaeva, G. F., Filonova, L. K., Richardson, R. J., & Lushchekina, S. V. (2011). Synthesis and testing of trifluoromethyl-containing phosphonate-peptide conjugates as inhibitors of serine hydrolases. Journal of Fluorine Chemistry, 132(12), 1210-1216. [Link][23]

-

Zhang, W., Wu, Y., Cao, S., & Tan, C. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link][10]

-

Boger, D. L., Patterson, J. E., & Guan, X. (1999). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. Bioorganic & Medicinal Chemistry Letters, 9(2), 265-270. [Link][9]

-

Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Life, 11(11), 1152. [Link][11]

-

Iqbal, N., & Iqbal, J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6563. [Link][1]

-

Bégué, J. P., & Bonnet-Delpon, D. (2015). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Journal of Fluorine Chemistry, 177, 18-30. [Link][2]

-

Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2006). The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. The Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348. [Link][12]

-

Gorski, J. C., Hall, S. D., Jones, D. R., & VandenBranden, M. (1999). Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression. Drug Metabolism and Disposition, 27(3), 286-293. [Link][24]

-

Fischedick, J., & Van der Kooy, F. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 23(19), 11776. [Link][8]

-

Cohen, L. H., et al. (2003). Evaluation of Fluorescence- and Mass Spectrometry--Based CYP Inhibition Assays for Use in Drug Discovery. Drug Metabolism and Disposition, 31(8), 1015-1023. [Link][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design of benzoxathiazin-3-one 1,1-dioxides as a new class of irreversible serine hydrolase inhibitors: discovery of a uniquely selective PNPLA4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 8-membered trifluoromethyl benzoxazocines via a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate and mechanistic investigations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of 8-membered trifluoromethyl benzoxazocines via a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate and mechanistic investigations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones - ProQuest [proquest.com]

- 19. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bibrepo.uca.es [bibrepo.uca.es]

- 23. Synthesis and testing of trifluoromethyl-containing phosphonate-peptide conjugates as inhibitors of serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass) of 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Foreword: The Imperative of Spectroscopic Verification

In the realm of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. For a molecule like this compound, a compound of interest due to its privileged benzoxazinone scaffold and the modulating effects of the trifluoromethyl group, this confirmation is non-negotiable. The benzoxazinone core is a feature in compounds explored for various biological activities, and the CF₃ group is a well-established bioisostere used to enhance metabolic stability and binding affinity.[1][2]

This guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS 189940-04-3).[3] It is designed not merely as a list of expected data points, but as a technical narrative explaining the causality behind the expected spectral features. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting detailed protocols and interpretive logic. This document serves as a self-validating system, enabling researchers to confidently confirm the synthesis and purity of this target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time due to the low natural abundance of the ¹³C isotope. The solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm) serves as a reference.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a rapid and highly sensitive experiment. An external standard like CFCl₃ (δ 0.00 ppm) or an internal standard like hexafluorobenzene can be used.[4]

Workflow for NMR Analysis

Caption: NMR workflow from sample preparation to final structure elucidation.

¹H NMR: Proton Environment Analysis

The proton NMR spectrum provides a map of the hydrogen atoms in the molecule.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 6.8-8.0 ppm). Due to the electron-withdrawing nature of the trifluoromethyl and lactam groups, these protons will be downfield. Their splitting pattern will be complex, likely appearing as a series of doublets and doublet of doublets, revealing their ortho, meta, and para relationships.

-

Methylene Protons (-O-CH₂-C=O, 2H): These protons are adjacent to an oxygen atom and the carbonyl group, placing their signal significantly downfield. A sharp singlet is expected around δ 4.6-4.8 ppm, as seen in many similar benzoxazinone structures.[5]

-

Amide Proton (-NH-, 1H): The amide proton is expected to be a broad singlet, typically in the δ 10.0-11.0 ppm range, especially when using DMSO-d₆ as the solvent.[5] Its chemical shift can be variable and concentration-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 | ~7.3-7.5 | d | 1H |

| H-7 | ~7.2-7.4 | dd | 1H |

| H-8 | ~7.0-7.2 | d | 1H |

| -CH₂- | ~4.7 | s | 2H |

| -NH- | ~10.7 | br s | 1H |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments. The presence of the CF₃ group introduces a key diagnostic feature: C-F coupling.

-

Carbonyl Carbon (C=O): The lactam carbonyl carbon will be significantly downfield, expected around δ 165 ppm.[5]

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon directly attached to the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270 Hz). The adjacent carbons (C-5, C-7) will also show smaller quartet splittings (²JCF ≈ 30-35 Hz).[4]

-

Trifluoromethyl Carbon (-CF₃): This carbon signal will be a prominent, large quartet in the δ 120-125 ppm range with a very large coupling constant (¹JCF).[4][6]

-

Methylene Carbon (-CH₂-): The methylene carbon will appear as a single peak around δ 67 ppm.[5]

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) |

|---|---|---|

| C=O (C-3) | ~165 | Singlet |

| C-4a, C-8a | ~125-145 | Singlets |

| C-5, C-7, C-8 | ~115-125 | Singlets or small Quartets |

| C-6 | ~125 | Quartet (²JCF ≈ 33 Hz) |

| -CF₃ | ~123 | Quartet (¹JCF ≈ 272 Hz) |

| -CH₂- (C-2) | ~67 | Singlet |

¹⁹F NMR: The Fluorine Signature

For a trifluoromethyl group, ¹⁹F NMR is exceptionally straightforward and confirmatory.

-

Causality: As the three fluorine atoms on the CF₃ group are chemically equivalent and not coupled to any other fluorine atoms, they will produce a single, sharp signal.

-

Expected Signal: A singlet is expected in the range of δ -60 to -65 ppm relative to CFCl₃.[6][7] The high sensitivity and distinct chemical shift range make this a crucial quality control check.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecular bonds, providing an unmistakable fingerprint of the functional groups present.[8]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet first.

Workflow for IR Spectrum Interpretation

Caption: A streamlined workflow for acquiring and interpreting an IR spectrum.

Key Vibrational Frequencies

The structure contains several IR-active functional groups whose absorptions are highly diagnostic.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

|---|---|---|---|

| ~3200-3050 | N-H | Stretch | Medium, can be broad |

| ~3100-3000 | Aromatic C-H | Stretch | Medium to weak |

| ~2960-2850 | Methylene C-H | Stretch | Medium to weak |

| ~1680-1660 | C=O (Lactam) | Stretch | Strong, sharp |

| ~1600, ~1475 | Aromatic C=C | Stretch | Medium |

| ~1350-1100 | C-F | Stretch | Multiple strong, sharp bands |

| ~1250-1200 | C-O-C (Aryl ether) | Asymmetric Stretch | Strong |

-

Expert Insight: The most telling signals will be the strong lactam C=O stretch around 1670 cm⁻¹ and the very strong, complex absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F bonds of the trifluoromethyl group.[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural corroboration.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Instrumentation: A common setup is Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. For precise mass determination, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is required.[5]

-

GC-MS (EI): The sample is injected into the GC, vaporized, and separated. As it elutes from the column, it enters the MS source, where it is bombarded with electrons (~70 eV), causing ionization and fragmentation.

-

HRMS (ESI): The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the ESI source, where it is ionized softly, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for molecular weight and formula confirmation by MS.

Expected Mass and Fragmentation

-

Molecular Formula: C₉H₆F₃NO₂

-

Monoisotopic Mass: 217.0351 g/mol

-

Molecular Ion Peak: In an EI spectrum, a peak at m/z = 217 corresponding to the molecular ion [M]⁺ should be observed. In an ESI spectrum, the protonated molecule [M+H]⁺ at m/z = 218.0429 would be prominent.

-

Trustworthiness through HRMS: The key to unambiguous confirmation is HRMS. A measured mass of 218.0429 ± 5 ppm provides definitive proof of the elemental composition C₉H₇F₃NO₂ for the [M+H]⁺ ion, ruling out other potential isobaric structures.[5]

-

Fragmentation Insights: The stability of the benzoxazinone ring system means the molecular ion should be relatively abundant. Key fragmentation pathways in EI-MS would likely involve:

-

Loss of CO (m/z 189)

-

Loss of the CF₃ radical (m/z 148)

-

Retro-Diels-Alder type cleavage of the oxazine ring.

-

Table 4: Predicted Mass Spectrometry Data (HRMS-ESI)

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₇F₃NO₂⁺ | 218.0429 |

| [M+Na]⁺ | C₉H₆F₃NNaO₂⁺ | 240.0248 |

Conclusion: A Self-Validating Spectroscopic Triad

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. NMR provides the definitive atom-to-atom connectivity, IR confirms the presence of all key functional groups, and HRMS verifies the exact molecular formula. When the data from these three independent methods converge to describe the same molecular structure, the identity and purity of the compound are established with the highest degree of scientific certainty. This validated foundation is critical for any further investigation into the chemical and biological properties of this promising molecule.

References

- Supporting Information for a relevant publication showing ¹⁹F NMR data.

-

ResearchGate. ¹³C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][7][9]oxazine. Available at: [Link].

-

PubChem. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link].

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link].

-

PubMed Central (PMC). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Available at: [Link].

-

PubChem. 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine. Available at: [Link].

-

The Royal Society of Chemistry. NMR Spectra of Products. Available at: [Link].

-

Beilstein Journals. Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Available at: [Link].

-

PubMed Central (PMC). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available at: [Link].

-

PubChem. 2,2,7-trifluoro-6-nitro-2H-benzo[b][6][7]oxazin-3(4H)-one. Available at: [Link].

-

ResearchGate. Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[6][7]-benzoxazin-3[4H]. Available at: [Link].

-

PubMed Central (PMC). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link].

-

PrepChem.com. Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link].

-

Beilstein Journals. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Available at: [Link].

-

PubMed. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Available at: [Link].

-

National Institutes of Health (NIH). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Available at: [Link].

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link].

-

PubChem. 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link].

-

SpectraBase. 6-Methyl-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link].

-

SpectraBase. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link].

-

SpectraBase. 6-(Hydroxymethyl)-8-methoxy-2,4-dihydro-1,4-benzoxazin-3-one. Available at: [Link].

Sources

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 3. 189940-04-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one | C8H6FNO2 | CID 302897 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 6-Substituted-2H-1,4-Benzoxazin-3(4H)-one

Executive Summary

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials. The substitution pattern on the fused benzene ring, particularly at the 6-position, critically influences the molecule's physicochemical properties, biological activity, and solid-state architecture. This guide provides a comprehensive technical overview of the crystal structure of 6-substituted-2H-1,4-benzoxazin-3(4H)-ones. We delve into the causality behind experimental protocols for obtaining high-quality single crystals, detail the definitive process of single-crystal X-ray diffraction (SC-XRD) for structure elucidation, and analyze the intricate network of intermolecular interactions that govern crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of solid-state chemistry to advance their work with this important class of compounds.

The Significance of the Benzoxazinone Core

1,4-Benzoxazine derivatives are renowned for their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and herbicidal properties.[1][2] The structural rigidity of the fused ring system, combined with the hydrogen bonding capabilities of the lactam moiety (N-H and C=O groups), provides a robust framework for molecular recognition at biological targets. Substitution at the 6-position allows for the fine-tuning of electronic properties, lipophilicity, and steric profile, which in turn modulates pharmacological potency and solid-state characteristics such as solubility and stability. Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is paramount for rational drug design, polymorphism screening, and formulation development.

From Synthesis to Single Crystal: An Experimental Deep Dive

The journey to elucidating a crystal structure begins with the synthesis of the target compound and culminates in the growth of diffraction-quality single crystals. This process requires meticulous control over purity and crystallization conditions.

A Note on Synthesis

A common and effective route to the 6-substituted-2H-1,4-benzoxazin-3(4H)-one core involves the intramolecular cyclization of a corresponding N-substituted 2-aminophenol derivative. For instance, 6-chloro-2H-1,4-benzoxazin-3(4H)-one can be synthesized by refluxing 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with a base like potassium carbonate in a polar aprotic solvent such as DMF.[1] The crude product is then purified, typically by recrystallization or column chromatography, to achieve the high level of purity essential for successful crystal growth.[3]

Protocol: Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution, avoiding rapid precipitation which leads to polycrystalline or amorphous solids.[4] Patience and a systematic approach are key.[5]

Core Principle: The foundation of crystal growth is to create a state of supersaturation from which the compound slowly precipitates in a highly ordered, crystalline form. The choice of solvent is critical; the ideal solvent is one in which the compound is moderately soluble.[4]

Detailed Step-by-Step Methodology:

-